(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Reduction: The resulting 2-bromo-4-(trifluoromethyl)nitrobenzene is then reduced to 2-bromo-4-(trifluoromethyl)aniline using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Amination: The final step involves the conversion of 2-bromo-4-(trifluoromethyl)aniline to this compound by reacting it with formaldehyde and hydrogen chloride gas.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving amine-containing compounds.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signaling. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine atom.
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Contains a nitrile group instead of an amine group.
2-Bromo-4-(trifluoromethyl)aniline: Precursor in the synthesis of (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKPYUXVFYKPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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